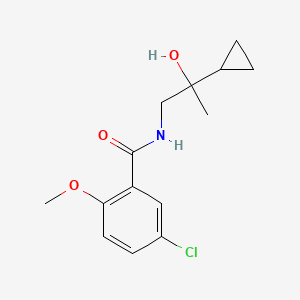
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide, also known as BAY 59-3074, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the cannabinoid receptor 1 (CB1). This compound has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological functions, including appetite, pain sensation, and mood. 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 binds to the CB1 receptor and blocks its activation by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in the suppression of the physiological effects mediated by the CB1 receptor.
Biochemical and Physiological Effects:
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 in lab experiments include its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the receptor's activity. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074. One potential application is in the treatment of obesity and diabetes, as it has been shown to have beneficial effects on these conditions in animal models. Another potential application is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 involves several steps of chemical reactions. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-cyclopropyl-2-hydroxypropanol to form the corresponding ester. The final step involves the reaction of the ester with ammonia to form the desired benzamide product.
Applications De Recherche Scientifique
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-obesity, anti-diabetic, and anti-addictive properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(18,9-3-4-9)8-16-13(17)11-7-10(15)5-6-12(11)19-2/h5-7,9,18H,3-4,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHUJQAMWRYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Cl)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

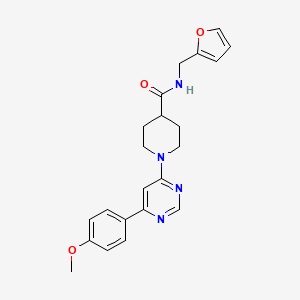
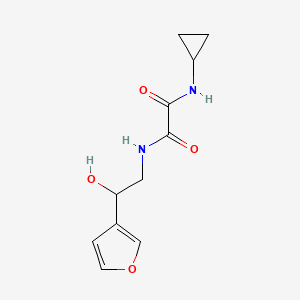

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2844569.png)
![Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2844570.png)
![3-({[4-(Methylethyl)phenyl]methyl}amino)thiolane-1,1-dione](/img/structure/B2844572.png)
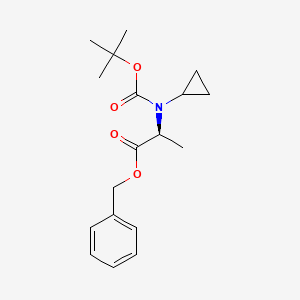
![1-[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2844574.png)
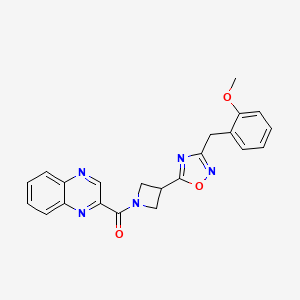
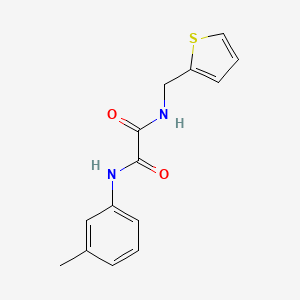
![2-[5-(3-Chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile](/img/structure/B2844581.png)
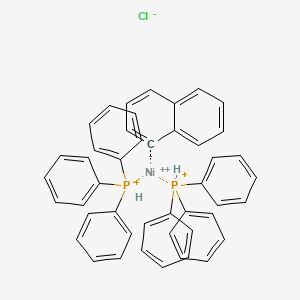
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2844583.png)
![3,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2844585.png)